molecular formula C9H11F2N B13289636 3,5-difluoro-N-(propan-2-yl)aniline

3,5-difluoro-N-(propan-2-yl)aniline

Cat. No.: B13289636
M. Wt: 171.19 g/mol
InChI Key: ZVFZFRTUBQVOOW-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C₉H₁₁F₂N It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and the nitrogen atom is substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(propan-2-yl)aniline typically involves the fluorination of aniline derivatives. One common method is the nucleophilic aromatic substitution reaction, where aniline is treated with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,5-Difluoro-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target molecules. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroaniline: Lacks the isopropyl group, making it less lipophilic and potentially less bioactive.

    3,5-Dichloro-N-(propan-2-yl)aniline: Chlorine atoms instead of fluorine, which can alter the compound’s reactivity and biological properties.

    3,5-Difluoro-N-methyl aniline: Methyl group instead of isopropyl, affecting the compound’s steric and electronic properties.

Uniqueness

3,5-Difluoro-N-(propan-2-yl)aniline is unique due to the presence of both fluorine atoms and the isopropyl group, which together enhance its chemical stability, reactivity, and potential biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

3,5-difluoro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11F2N/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,12H,1-2H3

InChI Key

ZVFZFRTUBQVOOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=CC(=C1)F)F

Origin of Product

United States

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